molecular formula C27H46LiN7O17P3S B3028874 Coenzyme A, S-hexanoate, lithium salt CAS No. 369656-99-5

Coenzyme A, S-hexanoate, lithium salt

Cat. No. B3028874
CAS RN: 369656-99-5
M. Wt: 872.6 g/mol
InChI Key: YBZVYKXECASUFK-SADZUWAPSA-N
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Description

Coenzyme A (CoA) is an essential cofactor in all living organisms. It is involved in a large number of biochemical processes functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . Coenzyme A, S-hexanoate, lithium salt is a specific form of CoA .


Synthesis Analysis

CoA is involved in a wide range of biochemical reactions and paves the way to fully understand the concerned metabolic pathways and their superimposed networks . The formation of acetyl-CoA, a derivative of CoA, is a key factor in the maintenance and control of cellular life .


Molecular Structure Analysis

The molecular structure of Coenzyme A, S-hexanoate, lithium salt can be found in databases like PubChem .


Chemical Reactions Analysis

CoA and its thioester derivatives are involved in about 4% of cellular reactions in bacteria and eukaryotes . Acetyl-CoA is the product of multiple catabolic reactions and the precursor for many anabolic processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Coenzyme A, S-hexanoate, lithium salt can be found in databases like PubChem . The choice of the appropriate salt form is dictated by various factors .

Scientific Research Applications

  • Advanced Lithium Batteries : Lithium salts, including lithium hexafluorophosphate, are crucial in the development of advanced lithium batteries, such as lithium-metal, lithium-oxygen, and lithium-sulfur batteries. These batteries require a re-evaluation of lithium salts due to different electrochemical and chemical reactions within the cells (Younesi et al., 2015).

  • Reductive Amination Catalysis : Lithium salts are used in the reductive amination of specific compounds, catalyzed by enzymes such as phenylalanine dehydrogenase. This process is significant in biotransformations and the reuse of enzymes and cofactors in chemical reactions (Stengelin & Patel, 2000).

  • Molecular Circadian Clockwork : Lithium salts impact the amplitude and period of the molecular circadian clockwork. This includes the treatment of Bipolar Disorder, where lithium influences the circadian rhythm by lengthening the period of behavioral rhythms and enhancing the amplitude of molecular oscillations (Li et al., 2012).

  • Neuroprotection in Neurodegenerative Disorders : Lithium salts have neuroprotective effects, particularly in the context of Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease. This is attributed to lithium's modulation of cellular responses, including neurotrophic response, autophagy, and oxidative stress (Forlenza et al., 2014).

  • Therapeutic Mechanisms in Bipolar Disorder : Lithium salts are a primary treatment for bipolar disorder, affecting multiple cellular signaling pathways. The mechanisms through which lithium exerts its therapeutic effects are linked to its interaction with enzymes like glycogen synthase kinase-3 beta (GSK3) (Malhi & Outhred, 2016).

  • Lithium in Stroke Treatment : Lithium has been explored for its potential therapeutic effects in improving neurological outcomes after ischemic stroke. The mechanisms of lithium's action in this context are still being investigated, but it's known to influence numerous cellular and molecular processes (Munteanu et al., 2022).

Mechanism of Action

CoA plays a central role in cell metabolism, post-translational modification, and gene expression . It also has a role in the redox regulation by the S-thiolation of cysteine residues in cellular proteins .

Safety and Hazards

The safety and hazards of Coenzyme A, S-hexanoate, lithium salt can be found in databases like PubChem .

Future Directions

Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . Defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for research and therapeutic approaches for such diseases .

properties

InChI

InChI=1S/C27H46N7O17P3S.Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);/t16-,20-,21-,22+,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVYKXECASUFK-SADZUWAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46LiN7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme A, S-hexanoate, lithium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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